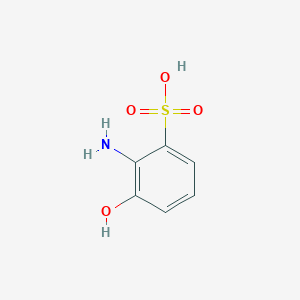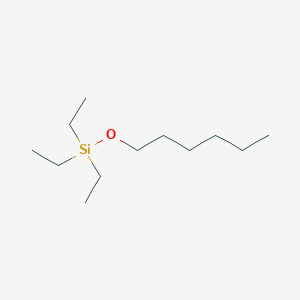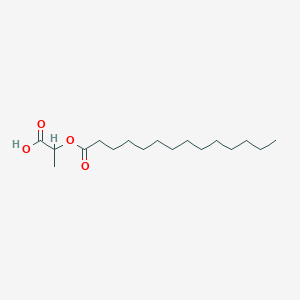
2-Amino-3-hydroxybenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxybenzene-1-sulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is a derivative of benzene, featuring an amino group, a hydroxyl group, and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-3-hydroxybenzene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-amino-3-hydroxybenzene. This process typically uses sulfuric acid as the sulfonating agent under controlled temperature conditions . Another method involves the nitration of 2-hydroxybenzenesulfonic acid followed by reduction to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like sulfuric acid and chlorosulfonic acid.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as sulfonated quinones and amino-substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in enzyme studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino and hydroxyl groups allow for hydrogen bonding and other interactions with biological molecules, making it useful in biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-hydroxybenzenesulfonic acid
- 5-Amino-2-hydroxybenzenesulfonic acid
- 3-Amino-4-hydroxybenzenesulfonic acid
Uniqueness
2-Amino-3-hydroxybenzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to its analogs, it offers a unique combination of reactivity and solubility, making it particularly valuable in certain synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
10462-50-7 |
|---|---|
Molekularformel |
C6H7NO4S |
Molekulargewicht |
189.19 g/mol |
IUPAC-Name |
2-amino-3-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) |
InChI-Schlüssel |
WAPRMAKDPQYODC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)

![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)

![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)




![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
phosphanium bromide](/img/structure/B14717137.png)
